molecular formula C16H15BrN2O3 B267429 N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide

N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide

Cat. No. B267429
M. Wt: 363.21 g/mol
InChI Key: NGMNBBOLPIKFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide (NAPBOM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAPBOM belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For instance, N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been found to exert various biochemical and physiological effects in vitro and in vivo. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has also been found to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in oxidative stress. In addition, N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. Furthermore, N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been shown to exhibit potent biological activity at low concentrations, which makes it a promising candidate for drug development. However, one limitation of using N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide in lab experiments is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the elucidation of the molecular mechanism of action of N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide, which will provide insights into its therapeutic potential. Furthermore, the evaluation of the safety and efficacy of N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide in clinical trials will be an important step towards its translation into clinical practice.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(acetylamino)aniline in the presence of a base to yield N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide. The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide exhibits cytotoxic activity against cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in Alzheimer's disease. Furthermore, N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain, which is relevant to Parkinson's disease.

properties

Product Name

N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C16H15BrN2O3/c1-10(20)18-12-4-3-5-13(9-12)19-16(21)11-6-7-15(22-2)14(17)8-11/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

NGMNBBOLPIKFDX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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